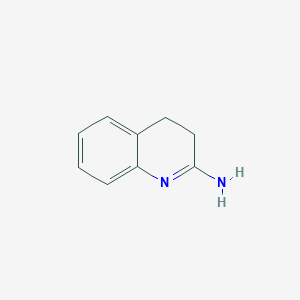

3,4-Dihydroquinolin-2-amine

概要

説明

3,4-ジヒドロ-1H-キノリン-(2E)-イリデンアミンは、キノリンファミリーに属する複素環式化合物です。キノリン誘導体は、その多様な生物活性で知られており、医薬品化学における潜在的な応用について広く研究されています。3,4-ジヒドロ-1H-キノリン-(2E)-イリデンアミンの構造は、ジヒドロおよびイリデンアミン置換基を持つキノリンコアで構成されており、この化合物はユニークな化学的特性を有しています。

作用機序

3,4-ジヒドロ-1H-キノリン-(2E)-イリデンアミンの作用機序は、特定の分子標的および経路との相互作用に関係しています。 たとえば、それは11-デオキシコルチコステロンからアルドステロンへの変換を触媒するアルドステロンシンターゼ(CYP11B2)の阻害剤として作用します 。この酵素を阻害することにより、この化合物は、高血圧や心不全に関連する上昇したアルドステロンレベルを潜在的に低下させることができます。

類似の化合物との比較

類似の化合物

7-アミノ-3,4-ジヒドロ-1H-キノリン-2-オン: この化合物は構造的に類似しており、炭酸脱水酵素に対する阻害効果について研究されています.

8-ヒドロキシ-3,4-ジヒドロ-1H-キノリン-2-オン: 潜在的な生物活性を有する別の誘導体.

独自性

3,4-ジヒドロ-1H-キノリン-(2E)-イリデンアミンは、その特定の置換パターンによりユニークであり、これは独自の化学的および生物学的特性を付与します。アルドステロンシンターゼを阻害する能力は、他のキノリン誘導体とは異なり、心血管疾患の研究における貴重な化合物となっています。

生化学分析

Biochemical Properties

2-Amino-3,4-dihydroquinoline has been found to exhibit inhibitory activities against monoamine oxidase (MAO), an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters . The compound, which carries a free amine group in the molecule, has been shown to inhibit rat liver MAO-B competitively and reversibly, suggesting that this relatively small compound may interact with the active site channel of the enzyme .

Cellular Effects

The inhibition of MAO-B by 2-Amino-3,4-dihydroquinoline can have significant effects on various types of cells and cellular processes. By inhibiting MAO-B, 2-Amino-3,4-dihydroquinoline can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Amino-3,4-dihydroquinoline involves its interaction with the active site channel of the MAO-B enzyme. This interaction is thought to be competitive and reversible, suggesting that 2-Amino-3,4-dihydroquinoline can bind to the same site as the enzyme’s substrates, thereby inhibiting the enzyme’s activity .

Metabolic Pathways

Given its inhibitory activity against MAO-B, it may play a role in the metabolism of monoamine neurotransmitters .

準備方法

合成ルートと反応条件

3,4-ジヒドロ-1H-キノリン-(2E)-イリデンアミンの合成は、さまざまな合成ルートを通じて達成できます。 一般的な方法の1つは、ブレンステッド酸またはルイス酸触媒の存在下、2-アルキニルアニリンとケトンを反応させることです 。 たとえば、エタノール中、p-トルエンスルホン酸一水和物の存在下、2-エチニルアニリンとケトンを還流条件下で反応させることで、目的のキノリン誘導体が得られます 。 別の方法では、高温のトルエン中でFeCl3を触媒として使用します .

工業生産方法

3,4-ジヒドロ-1H-キノリン-(2E)-イリデンアミンの工業生産は、一般に、高収率と純度を確保するために最適化された反応条件を使用して大規模合成を行います。触媒、溶媒、反応パラメータの選択は、効率的な生産に不可欠です。生産プロセスを合理化し、廃棄物を最小限に抑えるために、連続フローリアクターと自動合成プラットフォームが頻繁に使用されます。

化学反応の分析

反応の種類

3,4-ジヒドロ-1H-キノリン-(2E)-イリデンアミンは、次のようなさまざまな化学反応を受けます。

酸化: この化合物は酸化されて、キノリン-2-オン誘導体を形成することができます。

還元: 還元反応は、イリデンアミン基をアミンに変換できます。

置換: 求電子置換反応と求核置換反応は、キノリンコアにさまざまな官能基を導入できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: ハロゲン、ハロゲン化アルキル、有機金属化合物などの試薬が、置換反応に使用されます。

主な生成物

これらの反応から生成される主な生成物は、さまざまな置換キノリン誘導体であり、置換基の種類に応じて、異なる生物学的および化学的特性を示す可能性があります。

科学研究への応用

化学: この化合物は、より複雑な複素環式化合物の合成のためのビルディングブロックとして役立ちます。

生物学: これは、心血管疾患に関与するアルドステロンシンターゼなどの酵素の阻害剤として潜在的な可能性を示しています.

医学: 3,4-ジヒドロ-1H-キノリン-(2E)-イリデンアミンを含むキノリン誘導体は、抗癌、抗ウイルス、抗菌活性について調査されています.

工業: この化合物は、新しい材料の開発に使用され、染料や顔料の合成の前駆体として使用されます。

科学的研究の応用

Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

類似化合物との比較

Similar Compounds

7-Amino-3,4-dihydro-1H-quinolin-2-one: This compound is structurally similar and has been studied for its inhibitory effects on carbonic anhydrases.

8-Hydroxy-3,4-dihydro-1H-quinolin-2-one: Another derivative with potential biological activities.

Uniqueness

3,4-Dihydro-1H-quinolin-(2E)-ylideneamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit aldosterone synthase sets it apart from other quinoline derivatives, making it a valuable compound for research in cardiovascular diseases.

特性

IUPAC Name |

3,4-dihydroquinolin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-4H,5-6H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RREBANHDFAXBEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2808034.png)

![2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2808036.png)

![N-(3-METHYLBUTYL)-3-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2808038.png)

![2-((3-allyl-4-oxo-5-(thiophen-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2808039.png)

![3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

![diethyl 2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2808043.png)

![N-benzyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2808044.png)

![3-chloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide](/img/structure/B2808047.png)

![3-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2808051.png)